molecular formula C15H11NO4S B375157 N-methyl-9,10-dioxoanthracene-2-sulfonamide CAS No. 791786-22-6

N-methyl-9,10-dioxoanthracene-2-sulfonamide

Cat. No.: B375157
CAS No.: 791786-22-6
M. Wt: 301.3g/mol
InChI Key: GUKLXGBVIZNLMF-UHFFFAOYSA-N
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Description

N-methyl-9,10-dioxoanthracene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a sulfonamide group attached to an anthraquinone core, which is a derivative of anthracene. The presence of the anthraquinone moiety imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-9,10-dioxoanthracene-2-sulfonamide typically involves the reaction of 9,10-anthraquinone with methylamine and a sulfonating agent. One common method includes the following steps:

    Sulfonation: 9,10-anthraquinone is treated with sulfuric acid to introduce the sulfonic acid group at the 2-position.

    Amidation: The resulting sulfonic acid derivative is then reacted with methylamine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-methyl-9,10-dioxoanthracene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The anthraquinone core can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction of the anthraquinone moiety can lead to the formation of anthracene derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Further oxidized anthraquinone derivatives.

    Reduction: Anthracene derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-methyl-9,10-dioxoanthracene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential antibacterial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new sulfonamide-based therapeutics.

    Industry: Utilized in the production of dyes and pigments due to its stable anthraquinone core.

Mechanism of Action

The mechanism of action of N-methyl-9,10-dioxoanthracene-2-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase, which is crucial in the folate synthesis pathway of bacteria. This inhibition leads to antibacterial effects. Additionally, the anthraquinone core can intercalate into DNA, disrupting cellular processes and exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Another anthraquinone derivative with a sulfonamide group.

    Sulfonimidates: Sulfur (VI) species with similar sulfonamide functionality but different structural features.

Uniqueness

N-methyl-9,10-dioxoanthracene-2-sulfonamide is unique due to its specific substitution pattern on the anthraquinone core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-9,10-dioxoanthracene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4S/c1-16-21(19,20)9-6-7-12-13(8-9)15(18)11-5-3-2-4-10(11)14(12)17/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKLXGBVIZNLMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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